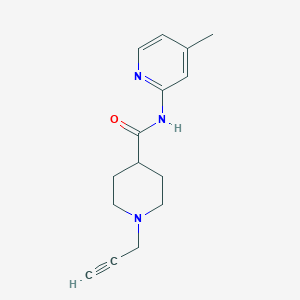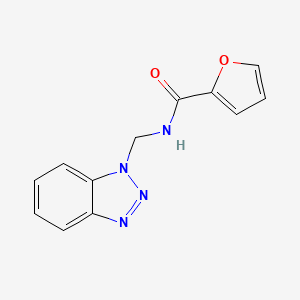
N-(4-methylpyridin-2-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylpyridin-2-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, commonly known as MPPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPPC is a piperidine derivative that has been synthesized through a multi-step process.
Wirkmechanismus
MPPC acts as a selective ligand for certain receptors in the central nervous system, including the sigma-1 receptor. Binding to these receptors can modulate the activity of various neurotransmitters, leading to changes in neuronal activity and behavior.
Biochemical and Physiological Effects:
Studies have shown that MPPC can have a range of biochemical and physiological effects, including changes in neurotransmitter release, modulation of ion channels, and alterations in gene expression. These effects can result in changes in behavior, mood, and other physiological responses.
Vorteile Und Einschränkungen Für Laborexperimente
MPPC has several advantages as a research tool, including its high selectivity for certain receptors and its potential applications in drug development. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several potential future directions for research on MPPC, including further exploration of its potential applications in drug development, investigation of its mechanism of action and potential therapeutic targets, and evaluation of its safety and toxicity in animal models. Additionally, there is a need for further research to fully understand the biochemical and physiological effects of MPPC and its potential role in various neurological disorders.
Synthesemethoden
The synthesis of MPPC involves a multi-step process that begins with the reaction of 2-chloro-4-methylpyridine with sodium amide to form 4-methylpyridin-2-amine. This intermediate is then reacted with propargyl bromide to form N-(prop-2-yn-1-yl)-4-methylpyridin-2-amine. The final step involves the reaction of N-(prop-2-yn-1-yl)-4-methylpyridin-2-amine with 4-piperidone hydrochloride to form MPPC.
Wissenschaftliche Forschungsanwendungen
MPPC has been the subject of several scientific research studies due to its potential applications in various fields. One of the primary areas of research is its use as a ligand in the development of new drugs. MPPC has been shown to bind to specific receptors in the central nervous system, making it a potential candidate for the treatment of various neurological disorders.
Eigenschaften
IUPAC Name |
N-(4-methylpyridin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-3-8-18-9-5-13(6-10-18)15(19)17-14-11-12(2)4-7-16-14/h1,4,7,11,13H,5-6,8-10H2,2H3,(H,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEYODZYJBKZFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2CCN(CC2)CC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-((2,5-dimethylbenzyl)thio)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2391970.png)
![N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2391972.png)
![2-Methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B2391973.png)


![7-(4-fluorophenyl)-6-(2,3,4-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2391980.png)


![2-Cyano-N-[[(2S,3S)-4-methyl-3-(2-methylpyrazol-3-yl)morpholin-2-yl]methyl]pyridine-4-carboxamide](/img/structure/B2391984.png)
![8-butyl-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2391985.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2391987.png)
![2,4-di-tert-butyl-6-{[(E)-(4-fluorophenyl)methylidene]amino}phenol](/img/structure/B2391988.png)
